Superior Biochemical Affinity (Kᵢ) for AKT1 Relative to ATP-Competitive Inhibitors
Miransertib demonstrates a dramatically higher binding affinity for AKT1 compared to the ATP-competitive inhibitors capivasertib (AZD5363) and ipatasertib (GDC-0068). In a direct binding assay, the calculated Kᵢ value for miransertib against AKT1-NL is 0.27 nM, which is over 250-fold lower (more potent) than capivasertib (76.0 nM) and over 250-fold lower than ipatasertib (68.7 nM) [1]. This indicates that miransertib achieves near-complete target engagement at substantially lower concentrations, a critical advantage for achieving pathway suppression without requiring high drug exposure.
| Evidence Dimension | AKT1 Binding Affinity (Kᵢ) |
|---|---|
| Target Compound Data | 0.27 nM |
| Comparator Or Baseline | Capivasertib: 76.0 nM; Ipatasertib: 68.7 nM |
| Quantified Difference | Miransertib Kᵢ is >250-fold lower (more potent) than both comparators |
| Conditions | In vitro binding assay using AKT1-NL isoform, n=3 biological replicates [1] |
Why This Matters
This extreme potency differential directly impacts experimental design, enabling lower effective concentrations and minimizing off-target effects at pharmacologically active doses.
- [1] Palmero Casanova B, et al. A conserved role for AKT in the replication of emerging flaviviruses in vertebrates and vectors. Virus Res. 2024;348:199447. (Table 1 data) View Source
